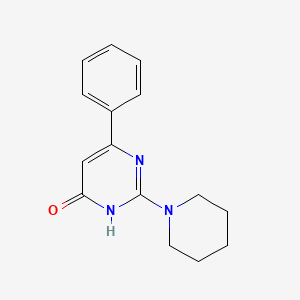

6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2-piperidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-14-11-13(12-7-3-1-4-8-12)16-15(17-14)18-9-5-2-6-10-18/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCUIVDJIWPCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 6 Phenyl 2 Piperidin 1 Yl Pyrimidin 4 3h One

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, suggests a logical disconnection strategy that breaks the molecule down into readily available or easily synthesizable starting materials. The primary disconnection point is within the pyrimidinone ring, following the established principles of pyrimidine (B1678525) synthesis. fiveable.me

The bond between the nitrogen of the piperidine (B6355638) and the C2 of the pyrimidine ring can be disconnected, leading to a 2-amino-6-phenylpyrimidin-4(3H)-one intermediate and piperidine. However, a more fundamental and common approach for constructing the 2-substituted aminopyrimidinone core involves the cyclocondensation of a β-dicarbonyl compound with a guanidine (B92328) derivative.

Following this logic, the key disconnections are made across the N1-C6, C4-C5, and N3-C4 bonds of the pyrimidinone ring and the C2-N bond of the piperidinyl group. This leads to two primary precursors:

Ethyl benzoylpyruvate : This β-ketoester provides the carbon backbone for the C4, C5, and C6 atoms of the pyrimidinone ring, as well as the phenyl group at the 6-position.

1-Piperidinecarboximidamide (also known as piperidinyl-guanidine): This substituted guanidine derivative serves as the source for the N1, C2, and N3 atoms of the pyrimidinone ring, and incorporates the piperidinyl moiety at the 2-position.

Optimized Synthetic Routes for the Core Pyrimidinone Structure

The construction of the this compound core relies on the cyclocondensation reaction between the identified key precursors. This reaction is a well-established method for the synthesis of 2-aminopyrimidin-4-ones. nih.govresearchgate.net

An optimized synthetic route would begin with the preparation of ethyl benzoylpyruvate. A reported efficient method involves the microwave-assisted Claisen condensation of acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base such as sodium methoxide. google.comgoogle.com This method offers advantages in terms of reduced reaction time and potentially higher yields compared to traditional heating methods.

The second key precursor, 1-piperidinecarboximidamide, can be synthesized through various methods, a common one being the reaction of piperidine with a guanylating agent like cyanamide (B42294) or a protected S-methylisothiourea derivative.

The final and crucial step is the cyclocondensation of ethyl benzoylpyruvate with 1-piperidinecarboximidamide. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, and often requires heating under reflux to drive the reaction to completion. The mechanism involves the initial nucleophilic attack of the guanidine nitrogen on the ester carbonyl of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidinone ring.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Acetophenone, Diethyl oxalate | Sodium methoxide, Microwave irradiation | Ethyl benzoylpyruvate | 75-85 |

| 2 | Piperidine, Cyanamide | Acid catalyst, heat | 1-Piperidinecarboximidamide | 60-70 |

| 3 | Ethyl benzoylpyruvate, 1-Piperidinecarboximidamide | Sodium ethoxide, Ethanol, Reflux | This compound | 65-75 |

Derivatization Strategies for Structural Analogs

The development of structural analogs of this compound is essential for exploring structure-activity relationships (SAR). Derivatization can be targeted at three main regions of the molecule: the pyrimidinone ring, the phenyl moiety, and the piperidine ring.

Substituent Effects on the Pyrimidinone Ring System

Modifications to the pyrimidinone ring itself, other than the existing substituents, can be challenging without altering the core structure. However, the introduction of substituents at the N3 position is a feasible strategy. N-alkylation or N-arylation at this position can be achieved by reacting the parent compound with appropriate alkyl or aryl halides in the presence of a base. The electronic nature of the substituents on the pyrimidinone ring can influence its chemical properties and biological activity. Electron-donating groups can increase the electron density of the ring system, potentially affecting its interaction with biological targets. Conversely, electron-withdrawing groups can decrease the ring's electron density.

Modifications to the Phenyl Moiety

Common modifications could include:

Nitration : Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation : Incorporation of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation : Addition of acyl or alkyl groups, although the deactivating nature of the pyrimidinone ring might necessitate harsh reaction conditions.

| Reaction | Reagents | Typical Position of Substitution | Potential Product |

| Nitration | HNO₃, H₂SO₄ | meta | 6-(3-nitrophenyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one |

| Bromination | Br₂, FeBr₃ | meta | 6-(3-bromophenyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one |

| Acylation | RCOCl, AlCl₃ | meta | 6-(3-acylphenyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one |

Chemical Variations on the Piperidine Ring

The piperidine ring provides a versatile scaffold for introducing a wide range of chemical diversity. nbinno.comnih.govresearchgate.netpmarketresearch.comnih.gov Modifications can be made by starting with a substituted piperidine during the synthesis of the 1-piperidinecarboximidamide precursor or by functionalizing the piperidine ring of the final compound, if reactive sites are available.

Strategies for introducing chemical variations on the piperidine ring include:

Use of Substituted Piperidines : Incorporating piperidines with alkyl, aryl, hydroxyl, or other functional groups at various positions (2, 3, or 4) in the initial synthesis. For example, using 4-methylpiperidine (B120128) would lead to a final compound with a methyl group on the piperidine ring.

Ring-Opening and Closing Strategies : More complex modifications can involve ring-opening of the piperidine, functionalization, and subsequent ring-closing to introduce diverse substituents.

Functionalization of Pre-existing Handles : If a piperidine derivative with a reactive functional group (e.g., a hydroxyl or amino group) is used, this handle can be further elaborated in the final molecule through esterification, amidation, or other coupling reactions.

These modifications can significantly impact the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, which are crucial determinants of its pharmacokinetic and pharmacodynamic properties.

Computational Chemistry and Molecular Modeling of 6 Phenyl 2 Piperidin 1 Yl Pyrimidin 4 3h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemistry, a field focused on the application of quantum mechanics to chemical systems, is instrumental in determining the electronic structure and properties of molecules. wikipedia.org For compounds like 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, Density Functional Theory (DFT) is a commonly employed method to investigate molecular geometry, electronic distribution, and reactivity. jchemrev.comjchemrev.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d) or 6-31G*, are performed to optimize the molecule's geometry to its lowest energy state. samipubco.comtandfonline.comresearchgate.net This process yields critical data on bond lengths, bond angles, and dihedral angles. jchemrev.com Furthermore, these calculations elucidate the electronic properties by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites that are crucial for molecular interactions. tandfonline.com These computational studies provide a foundational understanding of the molecule's intrinsic properties, which informs further investigation into its biological interactions. jchemrev.com

Table 1: Representative Quantum Chemical Parameters Calculated for Pyrimidine (B1678525) Derivatives

| Parameter | Description | Typical Method | Significance |

| Optimized Geometry | Lowest energy 3D structure with calculated bond lengths and angles. jchemrev.com | DFT (e.g., B3LYP/6-31G*) | Predicts the most stable conformation of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. samipubco.com | DFT | Indicates the ability to donate an electron; related to reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. samipubco.com | DFT | Indicates the ability to accept an electron; related to reactivity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. samipubco.com | DFT | Correlates with chemical stability; a smaller gap implies higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. jchemrev.com | DFT | Influences solubility and how the molecule interacts with polar environments. |

| MEP Map | Molecular Electrostatic Potential map. tandfonline.com | DFT | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor's active site to form a stable complex. nih.govjetir.orgals-journal.com This method is crucial for predicting the binding affinity and understanding the interaction patterns between this compound and various biological targets. The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from the Protein Data Bank (PDB). jetir.orgals-journal.com

Studies on similar pyrimidine-based compounds have shown their potential to interact with a range of protein targets, including various kinases, proteases, and receptors. nih.govmdpi.comrsc.org For instance, pyrimidine derivatives have been docked against targets like the SARS-CoV-2 main protease (Mpro), Cyclin-Dependent Kinase 8 (CDK8), and Focal Adhesion Kinase (FAK). nih.govmdpi.comrsc.org Docking simulations, performed using software like AutoDock Vina or Glide, calculate a binding energy or docking score, which estimates the binding affinity. mdpi.comamazonaws.com

The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. jetir.orgrsc.org For example, the pyrimidine core can act as a scaffold, while the phenyl and piperidine (B6355638) groups can form critical hydrophobic and hydrogen bond interactions with residues like Cys502, Leu553, and Leu501 in the FAK receptor. rsc.org These insights are vital for structure-based drug design and for optimizing the compound to improve its potency and selectivity. nih.gov

Table 2: Examples of Protein Targets and Key Interactions for Pyrimidine Derivatives in Docking Studies

| Protein Target | PDB ID | Potential Key Interacting Residues | Types of Interactions |

| Focal Adhesion Kinase (FAK) | 6I8Z | Cys502, Ile428, Leu553, Leu501 rsc.org | Hydrogen bonds, Hydrophobic interactions rsc.org |

| Dopamine D3 Receptor | 3PBL | Asp110, Ser192, Phe346 | Hydrogen bonds, π-π stacking, Hydrophobic interactions jetir.org |

| CDK8 | 5FGK | Asp173, Val105, Lys52 | Hydrogen bonds, Hydrophobic interactions nih.gov |

| SARS-CoV-2 Mpro | 6Y2F | His41, Cys145, Glu166 | Hydrogen bonds, Hydrophobic interactions researchgate.net |

| EGFRT790M Kinase | 2JIV | Met793, Leu718, Asp855 | Hydrogen bonds, Hydrophobic interactions tandfonline.com |

Molecular Dynamics Simulations for Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time, which is something static docking cannot capture. mdpi.commdpi.com After an initial binding pose is predicted by molecular docking, MD simulations are run to assess the stability of this interaction. tandfonline.commdpi.com These simulations model the movement of every atom in the system over a period, typically nanoseconds, providing insights into conformational changes and the persistence of key interactions. mdpi.comrsc.org

For a complex of a pyrimidine inhibitor like this compound with its target, MD simulations can confirm the stability of the binding mode. rsc.orgtandfonline.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability; a stable RMSD value over time suggests the complex is in equilibrium. mdpi.commdpi.com The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. mdpi.com

Furthermore, MD trajectories are analyzed to monitor the persistence of hydrogen bonds and other interactions identified in docking. mdpi.com Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. rsc.orgnih.gov These simulations are crucial for validating docking results and ensuring that the predicted binding mode is energetically favorable and stable in a dynamic, solvated environment. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a class of compounds including this compound, a QSAR model can predict the activity of new, unsynthesized analogs and guide the design of more potent molecules. researchgate.net

To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. researchgate.net Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA), are used to build an equation that correlates a combination of these descriptors with the observed biological activity. nih.govresearchgate.net

A robust QSAR model is validated using internal and external cross-validation techniques to ensure its predictive power (indicated by high R², q² values). nih.govresearchgate.net The resulting model not only predicts activity but also provides insights into the structural features that are important for the desired biological effect. nih.gov For instance, a QSAR study on pyrimidine derivatives might reveal that increased hydrophobicity in the phenyl ring and the presence of a hydrogen bond donor on the piperidine ring are critical for enhanced activity. nih.govtandfonline.com

Table 3: Example of a Generic QSAR Model and Its Statistical Validation Parameters

| Component | Description | Example Value |

| QSAR Equation | Mathematical model correlating descriptors to activity. | pIC50 = 0.85(LogP) - 0.23(TPSA) + 1.2*(A_Ar) + 3.5 |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | 0.931 rsc.org |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | 0.699 rsc.org |

| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | 0.815 rsc.org |

| Descriptors | Physicochemical properties used in the model. | LogP (hydrophobicity), TPSA (Polar Surface Area), A_Ar (Aromatic rings) tandfonline.com |

Elucidation of Molecular Mechanisms of Action for 6 Phenyl 2 Piperidin 1 Yl Pyrimidin 4 3h One

Identification of Putative Biological Targets and Binding Sites

Based on the activity of its structural analogs, 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is predicted to interact with several families of enzymes. The pyrimidinone scaffold is a versatile pharmacophore that has been successfully targeted against various proteins.

Key Putative Target Families:

Protein Kinases: This is the most prominent target class for pyrimidinone-based compounds. Analogs have shown inhibitory activity against serine/threonine kinases like Pim-1, Akt1 (PKB), and Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of cell cycle, proliferation, and survival. nih.govekb.egnih.govpatsnap.comscbt.compatsnap.com Additionally, related structures have been found to inhibit tyrosine kinases, including SRC and ephrin receptor tyrosine kinases. nih.gov

Histone Demethylases: Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine (B10760008) demethylases. nih.govresearchgate.netmdpi.com These enzymes are critical epigenetic regulators, and their inhibition can alter gene expression patterns. mdpi.comresearchgate.net

Nucleotide Metabolizing Enzymes: A pyrrolopyrimidine derivative, a close analog, was identified as a potent inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.govnih.govresearchgate.netresearchgate.netmdpi.com ENPP1 is a key enzyme that hydrolyzes the immune signaling molecule cGAMP, thereby acting as a restraint on the STING pathway of the innate immune system. nih.govmdpi.com

Binding Site Interactions:

Detailed molecular docking and crystallography studies on these analogs have provided insights into their binding modes. For instance, a potent pyrrolopyrimidine inhibitor of ENPP1 occupies the known cGAMP binding site, with its core forming π-π interactions with tyrosine residues (Y322 and Y353) and hydrogen bonds with other key residues. nih.gov In the case of histone demethylase inhibition, pyrido[3,4-d]pyrimidin-4(3H)-one derivatives are known to coordinate with the essential iron (Fe(II)) cofactor in the enzyme's active site. researchgate.net

Enzyme Inhibition and Activation Studies (in vitro)

In vitro enzymatic assays have confirmed the inhibitory potential of various compounds structurally related to this compound. These studies provide quantitative measures of potency, typically as half-maximal inhibitory concentration (IC50) values.

Derivatives of the pyrimidinone core have demonstrated potent, often nanomolar to low-micromolar, inhibition of their respective targets. For example, a pyrrolopyrimidine analog, compound 18p , showed high in vitro potency against ENPP1 with an IC50 of 25.0 nM. nih.govnih.gov In the realm of protein kinases, pyridothienopyrimidinone derivatives have been developed as highly potent Pim-1 inhibitors, with compounds like 7a (the 2-(2-chlorophenyl)-2,3-dihydro derivative) exhibiting an IC50 of 1.18 μM. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine analogs have been identified as potent CDK2 inhibitors, with compound 4a being more potent than the reference inhibitor roscovitine (B1683857) (IC50 of 0.21 µM vs 0.25 µM). nih.govresearchgate.net Another class of (4-pyrazolyl)-2-aminopyrimidines was found to inhibit CDK2 with exceptional potency (IC50 = 0.29 nM for compound 17 ). nih.gov

| Target Enzyme | Compound Class | Example Compound | Potency (IC50) | Source |

|---|---|---|---|---|

| ENPP1 | Pyrrolopyrimidine | 18p | 25.0 nM | nih.govnih.gov |

| Pim-1 Kinase | Pyridothienopyrimidinone | Compound 7a | 1.18 µM | nih.gov |

| Pim-1 Kinase | Pyrido[4,3-d]pyrimidine | SKI-O-068 | 123 nM | plos.orgnih.gov |

| CDK2 | Pyrazolo[3,4-d]pyrimidine | Compound 4a | 0.21 µM | nih.govresearchgate.net |

| CDK2 | (4-Pyrazolyl)-2-aminopyrimidine | Compound 17 | 0.29 nM | nih.gov |

| KDM4D | (Not Specified) | KDM4D-IN-1 | 0.41 µM | mdpi.com |

Receptor Binding and Signaling Pathway Modulation (in vitro)

Beyond direct enzyme inhibition, pyrimidinone-based compounds modulate critical cellular signaling pathways. This modulation is a direct consequence of their interaction with upstream enzymes or receptors.

The most notable example is the activation of the STING (Stimulator of Interferator of Interferon Genes) pathway. digitellinc.comresearchgate.netbohrium.com By inhibiting ENPP1, the enzyme that degrades cGAMP, compounds like the pyrrolopyrimidine 18p effectively increase the concentration of this second messenger, leading to robust STING activation. nih.govresearchgate.net In cellular assays, this was confirmed by the increased phosphorylation of downstream effector proteins, including STING itself, TBK1, and the transcription factor IRF3. researchgate.netmdpi.com

Inhibition of protein kinases such as Akt and Pim-1 directly impacts the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, metabolism, and survival that is frequently hyperactivated in cancer. patsnap.comscbt.compatsnap.comnih.gov Studies on pyrrolopyrimidine-based Akt inhibitors confirmed their ability to reduce the phosphorylation of downstream targets like PRAS40 in cell lines, demonstrating effective pathway modulation. nih.gov

Gene Expression and Proteomic Profiling in Cellular Systems

Activation of the STING pathway by ENPP1-inhibiting pyrimidine (B1678525) derivatives leads to a profound change in the cellular transcriptome. Specifically, these compounds have been shown to induce the expression of a variety of interferon-stimulated genes (ISGs), which are critical components of the innate immune response. nih.govresearchgate.netfrontiersin.orgnih.gov In studies using the human monocyte cell line THP-1, co-treatment with an ENPP1 inhibitor and cGAMP led to a significant upregulation in the transcription of key ISGs, including CXCL10, OAS1, and IFITM1. nih.gov This demonstrates a powerful immunostimulatory effect at the genetic level.

Furthermore, mechanistic studies of a CDK2 inhibitor with a di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold in ovarian cancer cells revealed that the compound reduced the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2. mdpi.com This inhibition of a key proteomic event led to cell cycle arrest and the induction of apoptosis. mdpi.com

| Compound Class | Cellular System | Effect | Genes/Proteins Modulated | Source |

|---|---|---|---|---|

| Pyrrolopyrimidine (ENPP1 Inhibitor) | THP-1 monocytes | Upregulation of gene expression | ISGs: CXCL10, OAS1, IFITM1 | nih.gov |

| Pyrrolopyrimidine (Akt Inhibitor) | LNCaP cells | Reduced protein phosphorylation | Phospho-PRAS40 | nih.gov |

| Di(1H-pyrazol-4-yl)pyrimidin-2-amine (CDK2 Inhibitor) | Ovarian cancer cells | Reduced protein phosphorylation | Phospho-Retinoblastoma (Rb) | mdpi.com |

Pharmacological Evaluation of 6 Phenyl 2 Piperidin 1 Yl Pyrimidin 4 3h One in Preclinical Models

In Vitro Cellular Assays for Biological Activity

Comprehensive searches for in vitro studies on 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one yielded no specific results. There is no available data on its effects on cell proliferation, viability, or its potential to induce apoptosis or necrosis. Furthermore, its capacity to modulate inflammatory mediators or interact with specific cellular receptors has not been documented in the scientific literature.

Cell Proliferation and Viability Assays (e.g., anticancer)

No studies were found that investigated the effect of this compound on the proliferation or viability of any cell lines.

Apoptosis and Necrosis Pathway Investigations

There is no available research on the ability of this compound to induce programmed cell death (apoptosis) or necrosis in any cellular model.

Modulation of Inflammatory Mediators and Responses

Information regarding the impact of this compound on the production or activity of inflammatory mediators is not present in the available literature.

Functional Assays for Receptor-Mediated Effects

No functional assays or receptor binding studies for this compound have been reported.

In Vivo Efficacy Studies in Animal Models (Disease-Specific Research)

Consistent with the lack of in vitro data, no in vivo studies in animal models have been published for this compound. Consequently, its efficacy in models of specific diseases such as cancer, inflammation, or infection remains unevaluated.

Rodent Models of Specific Disease States (e.g., cancer, inflammation, infection)

No research has been published detailing the administration of this compound in any rodent models of disease.

Biomarker Analysis and Histopathological Assessment from In Vivo Studies

Following preclinical in vivo evaluations of this compound, subsequent analyses to identify relevant biomarkers and assess tissue-level pathological changes are critical to understanding the compound's mechanism of action and its effects on biological systems. This section would typically detail the findings from such studies.

However, a comprehensive search of available scientific literature did not yield specific studies detailing biomarker analysis or histopathological assessments from in vivo models for the compound this compound. Research on related pyrimidine (B1678525) derivatives has been conducted in various therapeutic areas, including as potential inhibitors of EGFR mutants and for the treatment of visceral leishmaniasis. nih.govnih.gov These studies occasionally involve broader assessments of a compound's effects, but specific data on biomarker modulation and detailed histopathology for this compound are not presently available in the public domain.

Therefore, the following subsections, which would typically be populated with detailed experimental data, remain unaddressed due to the absence of specific research findings for this particular compound.

Biomarker Analysis

Analysis of specific biomarkers is essential to provide measurable indicators of a biological state or condition. In the context of pharmacological evaluation, this could include the measurement of specific proteins, enzymes, or other substances in blood, urine, or tissue samples that indicate the engagement of the drug with its target and the downstream biological consequences.

No published data is currently available on biomarker analysis for this compound.

Histopathological Assessment

Histopathological assessment involves the microscopic examination of tissue to study the manifestations of disease and the effects of a therapeutic intervention. This would typically involve the collection of organs and tissues from in vivo models, followed by processing, sectioning, staining, and examination by a pathologist.

No published data is currently available on the histopathological assessment of tissues from in vivo studies involving this compound.

Structure Activity Relationship Sar Studies of 6 Phenyl 2 Piperidin 1 Yl Pyrimidin 4 3h One Analogs

Systematic Chemical Modification and Activity Assessment

The core structure of 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one offers several points for chemical modification to probe the SAR. These include the phenyl ring at the 6-position, the piperidine (B6355638) ring at the 2-position, and the pyrimidinone core itself. Studies on structurally related compounds, such as 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, have demonstrated that modifications at these positions can significantly impact biological activity, particularly as kinase inhibitors. nih.govebi.ac.uk

Modifications of the 6-phenyl Ring:

Systematic alterations of the phenyl group at the 6-position have been explored to understand its role in target binding. In analogous series of kinase inhibitors, the introduction of various substituents on this phenyl ring has been shown to modulate potency. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones evaluated as Wee1 kinase inhibitors, the nature and position of the substituent on the 6-phenyl ring had a discernible effect on inhibitory activity. nih.gov While a comprehensive dataset for the exact this compound scaffold is not publicly available, the data from closely related analogs provide valuable predictive insights.

Modifications of the 2-piperidinyl Moiety:

The piperidine ring at the 2-position is a crucial determinant of the compound's properties, including its interaction with the biological target and its physicochemical characteristics. In related pyrimidinone series, replacing the piperidine with other cyclic or acyclic amines has been a common strategy to explore the SAR. For example, substituting the piperidinyl group with anilino derivatives has been shown to be favorable for kinase inhibition. nih.govebi.ac.uk The conformational rigidity and basicity of the piperidine ring are thought to play a significant role in binding.

Modifications of the Pyrimidinone Core:

The pyrimidinone core itself is a key structural element, often involved in essential hydrogen bonding interactions with the target protein. Modifications to this core, such as substitution on the nitrogen atoms or alteration of the carbonyl group, can have a profound impact on biological activity.

The following interactive data table summarizes the SAR findings from a study on a closely related series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one analogs as Wee1 kinase inhibitors, which can be extrapolated to understand the potential SAR of this compound analogs.

Data is illustrative and based on trends observed in structurally related 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one analogs as Wee1 inhibitors. nih.govebi.ac.uk

Identification of Key Pharmacophoric Features for Biological Potency

Pharmacophore modeling helps to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold and its analogs targeting kinases, several key pharmacophoric features have been proposed based on studies of related compounds.

A typical pharmacophore model for kinase inhibitors with a pyrimidinone core includes:

A hydrogen bond donor-acceptor pair: The N-H and C=O groups of the pyrimidinone ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain.

A hydrophobic region: The 6-phenyl group typically occupies a hydrophobic pocket in the ATP-binding site. The nature and substitution pattern of this ring can significantly influence binding affinity.

A second hydrophobic/polar region: The 2-piperidinyl moiety extends into another region of the binding site, where interactions can be either hydrophobic or polar, depending on the specific kinase and the presence of substituents on the piperidine ring.

The spatial arrangement of these features is critical for optimal binding and biological activity. Computational studies on related pyrimidine-based kinase inhibitors have helped to refine these pharmacophore models and guide the design of more potent and selective inhibitors.

Elucidation of SAR Trends for Lead Optimization

The systematic study of SAR provides clear trends that are instrumental in the lead optimization process. For the this compound series and its analogs, several key trends have emerged from the analysis of related compounds.

Influence of Substituents on the 6-phenyl Ring:

Importance of the 2-position Substituent:

The nature of the substituent at the 2-position is critical for potency and selectivity. In many kinase inhibitor series, a substituted amino group is preferred over an unsubstituted one. The piperidine ring in the title compound offers a rigid scaffold that can be further functionalized to explore additional binding interactions.

Role of the Pyrimidinone Core:

The integrity of the pyrimidinone core is generally essential for maintaining the key hydrogen bonding interactions with the kinase hinge region. Any modification that disrupts this interaction is likely to result in a significant loss of activity.

The following interactive data table illustrates the impact of substitutions on the 2-amino group in a related series of 4,6-diarylpyrimidin-2-amine derivatives targeting the A1 adenosine (B11128) receptor, highlighting the importance of this position for biological activity.

Data is illustrative and based on trends observed in structurally related 4,6-diarylpyrimidin-2-amine analogs as A1 adenosine receptor antagonists.

Preclinical Pharmacokinetics and Metabolism of 6 Phenyl 2 Piperidin 1 Yl Pyrimidin 4 3h One

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The preclinical ADME profile of a drug candidate is crucial for its development. For 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, a comprehensive understanding of its absorption, distribution, metabolism, and excretion is necessary to predict its behavior in humans. While specific data for this compound is not available, studies on other pyrimidine (B1678525) derivatives in preclinical species such as rats, dogs, and monkeys can offer valuable insights. nih.govnih.gov

Generally, pyrimidine-based compounds can exhibit variable oral bioavailability, influenced by factors such as aqueous solubility and membrane permeability. nih.govresearchgate.net The presence of the lipophilic phenyl and piperidine (B6355638) groups in this compound suggests that it may have moderate to good absorption.

Metabolism is a key determinant of the drug's half-life and route of elimination. As will be discussed in more detail, the liver is expected to be the primary site of metabolism for this compound. Excretion of the parent compound and its metabolites would likely occur through both renal and fecal routes. Studies on analogous compounds have shown that both urinary and biliary excretion can be significant pathways. nih.gov

Below is an illustrative data table of potential pharmacokinetic parameters for this compound in rats, based on data from other pyrimidine derivatives. optibrium.com

Illustrative Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC (ng·h/mL) | 4200 |

| t1/2 (h) | 4.2 |

| CL (L/h/kg) | 0.8 |

| Vd (L/kg) | 3.5 |

| F (%) | 45 |

Metabolite Identification and Metabolic Pathway Profiling

The metabolic fate of this compound is anticipated to involve several key biotransformations, primarily occurring in the liver. The chemical structure of the compound presents several sites susceptible to metabolic reactions. Based on studies of compounds with similar structural motifs, the major metabolic pathways are likely to include oxidation of the phenyl and piperidine rings, as well as potential N-dealkylation. nih.govmdpi.com

Hydroxylation of the phenyl ring at various positions is a common metabolic pathway for many xenobiotics. Similarly, the piperidine ring is a known site for metabolic oxidation, leading to the formation of various hydroxylated metabolites. nih.gov Further oxidation of these hydroxylated intermediates could also occur.

Another potential metabolic route is the cleavage of the piperidine ring, which has been observed for other piperidine-containing pharmaceuticals. nih.gov The pyrimidine core itself may also undergo modification, although it is often more metabolically stable than the substituent groups. The identification of these metabolites is typically carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) following incubation with liver microsomes or in vivo studies. nih.gov

An illustrative table of potential metabolites of this compound is provided below.

Potential Metabolites of this compound

| Metabolite | Proposed Metabolic Reaction |

|---|---|

| M1 | Hydroxylation of the phenyl ring |

| M2 | Hydroxylation of the piperidine ring |

| M3 | Oxidation of the piperidine ring to a lactam |

| M4 | N-dealkylation of the piperidine ring |

| M5 | Glucuronidation of a hydroxylated metabolite |

Enzyme Induction and Inhibition Studies (e.g., Cytochrome P450)

The potential for a drug candidate to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical aspect of its preclinical evaluation. nih.gov Such interactions can lead to drug-drug interactions, altering the efficacy and safety of co-administered medications.

This compound, as a nitrogen-containing heterocyclic compound, has the potential to inhibit various CYP isoforms. The extent of inhibition is typically assessed in vitro by incubating the compound with human liver microsomes and specific CYP substrates. nih.gov The half-maximal inhibitory concentration (IC50) is determined for major isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

In addition to inhibition, the potential for enzyme induction is also evaluated. Induction can lead to an increased rate of metabolism for co-administered drugs, potentially reducing their therapeutic effect. This is often assessed by treating hepatocytes with the compound and measuring the expression or activity of CYP enzymes.

Given the lack of specific data, the following table provides hypothetical IC50 values for the inhibition of major CYP isoforms by this compound, for illustrative purposes.

Illustrative In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | 25 |

| CYP2C19 | 15 |

| CYP2D6 | 5 |

| CYP3A4 | 10 |

Mechanistic Toxicology and Cellular Impact of 6 Phenyl 2 Piperidin 1 Yl Pyrimidin 4 3h One

Investigation of Cellular Cytotoxicity Mechanisms (in vitro)

The in vitro cytotoxicity of novel chemical entities is a critical first step in toxicological assessment. For a compound like 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, a panel of human cancer cell lines and normal cell lines would typically be used to determine its cytotoxic potential. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays are often employed to measure cell viability and proliferation after exposure to the compound. rasayanjournal.co.in

Should cytotoxicity be observed, further mechanistic studies would be initiated. These could include assays to detect the induction of apoptosis, such as Annexin V/propidium iodide staining followed by flow cytometry, and Western blot analysis for key apoptotic proteins like caspases, Bax, and Bcl-2. rsc.org Necrosis, another form of cell death, would be evaluated by measuring the release of lactate (B86563) dehydrogenase (LDH).

Studies on related pyrimidine (B1678525) derivatives have shown that cytotoxicity can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest. rsc.org For instance, certain novel pyrimidine derivatives have demonstrated cytotoxic effects on lung cancer cell lines, which were quantified using MTT and SRB assays. rasayanjournal.co.in Similarly, other pyrimidine analogs have shown potent cytotoxic activity against various cancer cell lines, with further investigations revealing apoptosis as the mode of cell death. researchgate.net

Table 1: Representative In Vitro Cytotoxicity Data for Structurally Related Pyrimidine Derivatives

| Compound Class | Cell Line | Assay | Endpoint (e.g., IC50) | Reference |

| Pyrazolo[3,4-d]pyrimidinone Derivatives | HCT116 (Colon Cancer) | MTT | Varies by derivative | nih.gov |

| Pyrazolo[3,4-d]pyrimidinone Derivatives | HepG2 (Liver Cancer) | MTT | Varies by derivative | nih.gov |

| Pyrido[2,3-d]pyrimidine Derivatives | A549 (Lung Cancer) | MTT | Strong cytotoxicity at 100 µM | nih.gov |

| Novel Pyrimidine Derivatives | NCIH-460 (Lung Cancer) | MTT, SRB | Varies by derivative | rasayanjournal.co.in |

This table is illustrative and based on data for related compound classes, not this compound itself.

Perturbations of Organ-Specific Cellular Pathways (in vitro and ex vivo)

Following the identification of cytotoxicity, investigations would proceed to elucidate the specific cellular pathways affected by this compound. The pyrimidine scaffold is a well-known pharmacophore present in many biologically active compounds, including those that interfere with nucleotide metabolism. creative-proteomics.comnih.gov Therefore, a primary area of investigation would be the purine (B94841) and pyrimidine biosynthesis pathways. nih.gov Inhibition of key enzymes in these pathways, such as dihydroorotate (B8406146) dehydrogenase (DHODH), can lead to a depletion of nucleotides necessary for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov

The impact on major signaling pathways involved in cell survival, proliferation, and death, such as the MAPK/ERK and PI3K/Akt pathways, would also be a focus. Techniques like Western blotting, quantitative PCR (qPCR), and reporter gene assays would be utilized to measure changes in protein expression, gene expression, and pathway activation in treated cells. For compounds with anticancer potential, inhibition of specific kinases, such as cyclin-dependent kinases (CDKs) or Pim-1 kinase, has been observed with related pyrimidine structures. rsc.orgnih.gov

Ex vivo studies using fresh tissue slices from various organs (e.g., liver, kidney) could provide more organ-specific information on the compound's metabolic activation and toxicity, bridging the gap between in vitro and in vivo studies.

Genotoxicity and Mutagenicity Studies (Mechanistic Focus)

A critical aspect of toxicological evaluation is the assessment of a compound's potential to cause genetic damage. For this compound, a battery of genotoxicity tests would be necessary.

The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenicity, detecting point mutations in various strains of Salmonella typhimurium and Escherichia coli. In vitro mammalian cell-based assays, such as the mouse lymphoma assay or the micronucleus test, would be used to detect a broader range of genetic damage, including clastogenicity (chromosome breakage) and aneuploidy (abnormal chromosome number).

To understand the mechanisms of any observed genotoxicity, further studies could include the Comet assay (single-cell gel electrophoresis) to detect DNA strand breaks and analysis of DNA adduct formation. The potential for the compound to cause oxidative DNA damage would also be investigated by measuring levels of 8-oxo-2'-deoxyguanosine (8-oxodG), a marker of oxidative stress.

Off-Target Effects and Polypharmacology Assessment

Polypharmacology, the ability of a single compound to interact with multiple targets, is a key consideration in modern drug discovery and toxicology. nih.govnih.gov An early assessment of the off-target effects of this compound is crucial to predict potential side effects and understand its broader biological activity.

This is typically achieved through broad-panel screening against a large number of receptors, enzymes, and ion channels. Such profiling can reveal unexpected interactions that may contribute to the compound's toxicity or provide opportunities for drug repurposing. For instance, many kinase inhibitors based on pyrimidine scaffolds are known to have activity against multiple kinases, which can be both beneficial (in the case of multi-targeted cancer therapy) and detrimental (leading to off-target toxicities). rsc.orgnih.gov

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can also be used to predict potential off-target interactions based on the compound's chemical structure. mdpi.com These in silico methods help to prioritize experimental testing and provide insights into the molecular basis of the compound's activity. nih.gov

Translational Research Perspectives and Future Directions for 6 Phenyl 2 Piperidin 1 Yl Pyrimidin 4 3h One

Integration of Preclinical Data for Translational Insights

Translating a promising compound from a laboratory finding to a clinical candidate requires the systematic integration of diverse preclinical data sets. europeanpharmaceuticalreview.com For a molecule like 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, this process involves building a comprehensive profile that allows for the prediction of its behavior in human systems. crownbio.com Key areas of focus include pharmacokinetics (PK), pharmacodynamics (PD), and initial efficacy assessments in relevant disease models. europeanpharmaceuticalreview.com

The goal is to use in vitro and in vivo data to develop PK/PD models that can predict efficacious plasma concentrations and inform dosing schedules for first-in-human studies. europeanpharmaceuticalreview.com This involves characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) properties alongside its potency and selectivity against its intended biological target. pharmafeatures.com For pyrimidine-based compounds, which often target kinases, this would include determining the IC50 values against a panel of kinases to understand its selectivity profile and potential for off-target effects. nih.govfriendsofcancerresearch.org Efficacy data from cell-based assays and animal models of disease (e.g., tumor xenografts if developed as an anticancer agent) provide the crucial link between target engagement and biological response. researchgate.net

Interactive Table 1 below outlines the essential preclinical data required to build a translational profile for a compound like this compound, with example parameters derived from studies on analogous heterocyclic kinase inhibitors.

| Data Category | Specific Assay / Parameter | Translational Insight | Example from Analogous Compounds |

|---|---|---|---|

| In Vitro Potency & Selectivity | Biochemical IC50 vs. Target Kinase | Measures direct inhibitory strength against the primary target. | IC50 = 11.4 nM vs. PIM-1 Kinase rsc.org |

| In Vitro Potency & Selectivity | Cellular EC50 (e.g., antiproliferative assay) | Confirms activity in a biological system, accounting for cell permeability. | EC50 = 0.57 µM in MCF-7 cells rsc.org |

| In Vitro Potency & Selectivity | Kinome-wide Selectivity Panel | Assesses potential for off-target effects and informs safety profile. friendsofcancerresearch.org | >100-fold selectivity over 97% of kinome frontiersin.org |

| Pharmacokinetics (ADME) | Aqueous Solubility | Predicts potential for oral absorption. pharmafeatures.com | Improved with solubilizing groups on anilino ring nih.gov |

| Pharmacokinetics (ADME) | Metabolic Stability (e.g., Human Liver Microsomes) | Estimates the rate of metabolic clearance and potential drug-drug interactions. | Optimization of pyrimidinone scaffold improved metabolic stability nih.gov |

| Pharmacokinetics (ADME) | Caco-2 Permeability | Predicts intestinal absorption and potential for oral bioavailability. | Good permeability observed in piperidine-containing antagonists acs.org |

| In Vivo Efficacy | Xenograft Tumor Models | Provides proof-of-concept for anti-tumor activity in a living system. | Tumor growth inhibition in syngeneic models frontiersin.org |

Challenges and Opportunities in Lead Optimization and Analog Development

Lead optimization is a critical phase that aims to refine a promising hit compound into a drug candidate by enhancing its efficacy, selectivity, and ADME properties while minimizing toxicity. pharmafeatures.comupmbiomedicals.com For this compound, this process presents both distinct challenges and significant opportunities rooted in its chemical structure.

Challenges:

Balancing Potency and Selectivity: A primary challenge is improving potency against the desired target without increasing off-target activity, which is common for kinase inhibitors due to the conserved nature of the ATP-binding pocket. friendsofcancerresearch.orgcambridge.org

Optimizing Physicochemical Properties: The inherent lipophilicity of the phenyl and piperidine (B6355638) rings may lead to poor aqueous solubility, which can hinder oral absorption and formulation. sk.ru Modifications must carefully balance lipophilicity with other desirable properties.

Metabolic Stability: The piperidine and phenyl rings are potential sites for metabolic modification by cytochrome P450 enzymes. Addressing metabolic liabilities without compromising potency is a frequent hurdle. acs.org

Opportunities: The modular nature of the this compound scaffold allows for systematic exploration of structure-activity relationships (SAR). researchgate.netnih.gov The pyrimidine (B1678525) skeleton can be readily altered at its 2, 4, 5, and 6 positions. nih.govnih.gov

C6-Phenyl Ring Modification: This ring is a key area for modification. Introducing substituents can modulate potency, selectivity, and solubility. For example, in related pyrido[2,3-d]pyrimidin-7(8H)-ones, variation of substituents on the 6-phenyl ring was explored, though it did not markedly alter kinase selectivity in that specific series. nih.gov

C2-Piperidine Ring Modification: The piperidine moiety can be altered to improve pharmacokinetics. Replacing it with other heterocycles or adding substituents can impact metabolic stability and solubility. sk.ru In some pyrimidine series, introducing fluorine-substituted piperidine has been shown to enhance cellular potency. nih.gov

Pyrimidine Core and N3-Position: The core itself offers opportunities. N-alkylation at the N3 position or substitution at the C5 position can influence binding interactions and physical properties. For instance, 5-alkyl substitutions in analogous compounds have been shown to increase kinase selectivity, albeit sometimes at the cost of absolute potency. nih.gov

Interactive Table 2 illustrates potential optimization strategies based on SAR data from similar pyrimidine derivatives.

| Structural Moiety | Modification Strategy | Anticipated Outcome | Rationale / Example from Analogs |

|---|---|---|---|

| C6-Phenyl Ring | Introduce polar groups (e.g., -OH, -OMe) | Improve aqueous solubility and potentially introduce new hydrogen bonding interactions. | In pyridine (B92270) derivatives, -OMe and -OH groups enhanced antiproliferative activity. mdpi.com |

| C6-Phenyl Ring | Introduce halogens (e.g., -F, -Cl) | Modulate electronic properties and improve metabolic stability or binding affinity. | Halogens on phenyl rings are critical for biological activity and bioavailability in many drug molecules. nih.gov |

| C2-Piperidine Ring | Replace with morpholine | Increase polarity and aqueous solubility. | Common bioisosteric replacement to improve physicochemical properties. sk.ru |

| C2-Piperidine Ring | Introduce substituents on the piperidine ring | Block sites of metabolism, improve potency. | SAR studies on piperidinol analogs showed that substitutions significantly impact activity. nih.gov |

| C5-Position of Pyrimidinone | Introduce small alkyl groups | Enhance selectivity by probing steric limits of the binding pocket. | 5-Alkyl substituted analogs of pyrido[2,3-d]pyrimidin-7(8H)-ones were generally more Wee1 selective. nih.gov |

Identification of Biomarkers for Preclinical Efficacy and Mechanism Validation

Biomarkers are indispensable tools in drug development, providing measurable indicators of a drug's pharmacodynamic activity, efficacy, and safety. europeanpharmaceuticalreview.comnih.gov For a novel compound like this compound, identifying relevant biomarkers early in preclinical development is crucial for validating its mechanism of action and predicting clinical response. crownbio.comnih.gov

Given that pyrimidinones (B12756618) frequently target protein kinases, two main types of biomarkers are relevant:

Pharmacodynamic (PD) / Target Engagement Biomarkers: These markers provide direct evidence that the drug is interacting with its intended target in cells or in vivo. nih.gov For a kinase inhibitor, an ideal PD biomarker would be the phosphorylation status of the kinase itself (autophosphorylation) or a direct downstream substrate. nih.govplos.org Measuring a reduction in phosphorylation of such a substrate following treatment provides a quantitative assessment of target inhibition. plos.org

Predictive Biomarkers: These are often genetic or protein expression markers within the disease context (e.g., in a tumor) that can predict whether a patient is likely to respond to the drug. nih.gov For example, if the compound inhibits a kinase that is activated by a specific mutation, that mutation could serve as a predictive biomarker to select patients for clinical trials. mdpi.com

The discovery and validation of such biomarkers involve a range of techniques. Quantitative mass spectrometry can be used to identify novel drug-regulated phosphorylation sites on target kinases. nih.govplos.org Genomic and proteomic analyses of preclinical models (cell lines, organoids, xenografts) can help identify molecular features that correlate with sensitivity or resistance to the compound. crownbio.comabcam.com

Interactive Table 3 outlines a potential biomarker strategy for a pyrimidinone-based kinase inhibitor.

| Biomarker Type | Potential Biomarker | Method of Measurement | Purpose and Clinical Utility |

|---|---|---|---|

| Target Engagement / PD | Phosphorylation of the target kinase (autophosphorylation) | Immunoassay (e.g., ELISA), Western Blot, Mass Spectrometry | Confirms the drug is hitting its target in vivo; used for dose-finding studies. nih.gov |

| Target Engagement / PD | Phosphorylation of a direct downstream substrate | Immunoassay, Immunohistochemistry (IHC) on tissue biopsies | Provides evidence of pathway modulation and biological activity. plos.org |

| Predictive | Activating mutation in the target kinase gene | Next-Generation Sequencing (NGS), PCR | Patient selection for clinical trials to enrich for likely responders. nih.gov |

| Predictive | Overexpression of the target protein | Immunohistochemistry (IHC), FISH | Identifies patient populations where the target is a key driver of disease. mdpi.com |

| Resistance | Acquired mutations in the drug-binding site | NGS of circulating tumor DNA (ctDNA) or tumor tissue | Monitors for the development of drug resistance during treatment. |

Future Research Avenues and Hypothesis Generation in Pyrimidinone Chemistry

The versatility of the pyrimidine scaffold ensures that it remains a fertile ground for future drug discovery efforts. nih.govresearchgate.net Research avenues for compounds like this compound and the broader pyrimidinone class can be guided by emerging biological targets, novel chemical synthesis strategies, and advanced computational methods. mdpi.comnih.gov

Future research should focus on several key areas:

Exploring New Biological Targets: While kinases are a major focus, pyrimidine derivatives have shown activity against a wide range of targets, including epigenetic modulators, proteases, and receptors. nih.govnih.gov Screening this compound against diverse target classes could uncover novel mechanisms of action.

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors, the design of covalent or allosteric modulators could offer improved selectivity and potency, and potentially overcome resistance mechanisms.

Application of AI and Machine Learning: The use of artificial intelligence and machine learning can accelerate the lead optimization process by predicting ADME properties, identifying potential off-targets, and generating novel molecular structures with desired characteristics. crownbio.com

Novel Synthetic Methodologies: The development of more efficient and versatile methods for synthesizing highly substituted pyrimidines will enable the rapid generation of diverse chemical libraries for screening. nih.gov

Based on these avenues, several testable hypotheses can be generated for this compound.

Interactive Table 4 presents a selection of hypotheses for future research.

| Research Area | Generated Hypothesis | Experimental Approach | Potential Impact |

|---|---|---|---|

| Target Selectivity | Hypothesis: Introducing a bulky substituent at the ortho position of the C6-phenyl ring will disrupt binding to kinases with smaller gatekeeper residues, thereby increasing selectivity. | Synthesize ortho-substituted analogs and perform a kinome-wide binding assay. | Development of a more selective inhibitor with a potentially improved safety profile. |

| Pharmacokinetics | Hypothesis: Replacing the C2-piperidine with a 4-hydroxypiperidine (B117109) will improve aqueous solubility and provide a metabolic handle for predictable clearance. | Synthesize the 4-hydroxy analog and perform solubility and metabolic stability assays. | Creation of an analog with more favorable drug-like properties for oral administration. |

| Mechanism of Action | Hypothesis: The compound acts as a dual inhibitor of two structurally related kinases (e.g., in the same family), leading to synergistic anti-proliferative effects. | Screen the compound against a panel of related kinases and evaluate for synergy in cell-based assays. | Uncovering a polypharmacological mechanism that could be advantageous for treating complex diseases like cancer. |

| Novel Applications | Hypothesis: The pyrimidinone scaffold can be adapted to target epigenetic enzymes by modifying the C6-phenyl group to mimic a cofactor or substrate. | Use computational modeling to design analogs with features for binding to histone methyltransferases, followed by synthesis and biochemical screening. | Expanding the therapeutic potential of the pyrimidinone chemical class beyond kinase inhibition. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis is typical, involving cyclocondensation of substituted phenyl precursors with piperidine derivatives under reflux in solvents like ethanol or dimethyl sulfoxide (DMSO). Temperature control (e.g., 80–100°C) and reaction time (6–24 hours) are critical for yield optimization. For example, analogous pyrimidinone syntheses use reflux conditions to facilitate ring closure and substitution .

- Key Parameters : Monitor pH and solvent polarity to enhance nucleophilic substitution at the pyrimidine C2 position. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., downfield shifts for NH groups at δ 10–12 ppm) and confirm piperidine substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography (if applicable): Resolves bond angles and confirms the keto-enol tautomeric form in the pyrimidinone ring .

Q. What are the common chemical reactions involving this compound?

- Reactivity Profile :

- Nucleophilic Substitution : The C2 piperidinyl group is susceptible to displacement by thiols or amines under basic conditions .

- Oxidation/Reduction : The pyrimidinone ring can undergo regioselective oxidation (e.g., using KMnO) or reduction (e.g., NaBH) at the C4 carbonyl group .

- Functionalization : Electrophilic aromatic substitution (e.g., nitration) on the phenyl ring is feasible with HNO/HSO .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved for this compound?

- Approach :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition assays) and cellular (e.g., receptor-binding studies with radiolabeled ligands) platforms .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., tyrosine kinases) versus off-target receptors .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., phenyl → fluorophenyl) to isolate mechanisms. For example, piperidine N-alkylation may enhance receptor selectivity .

Q. What experimental designs mitigate variability in in vitro-to-in vivo correlation (IVIVC) for pharmacokinetic studies?

- Strategies :

- Physiologically-Based Pharmacokinetic (PBPK) Modeling : Incorporate solubility (logP ≈ 2.5–3.0) and metabolic stability (CYP450 profiling) data .

- Dose-Ranging Studies : Use randomized block designs (e.g., split-plot for dose/time variables) to account for inter-subject variability .

- Bioanalytical Validation : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards to minimize matrix effects .

Q. How are reaction mechanisms elucidated for complex transformations involving this compound?

- Techniques :

- Kinetic Isotope Effects (KIE) : Compare for deuterated analogs to identify rate-determining steps (e.g., proton transfer in tautomerization) .

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions (e.g., formation of enolate intermediates in alkylation) .

- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Process Chemistry :

- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading). For example, a 2 factorial design resolved solvent (ethanol/water) and temperature effects in analogous syntheses .

- Impurity Profiling : Use HPLC-PDA to identify and quantify byproducts (e.g., diastereomers from incomplete substitution) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.